3-(2,3-Dichlorophenyl)pyrrolidine hydrochloride

Medicinal Chemistry Structure-Activity Relationship Physicochemical Profiling

3-(2,3-Dichlorophenyl)pyrrolidine hydrochloride (CAS 1956386-37-0) is a pyrrolidine derivative with the molecular formula C10H12Cl3N and a molecular weight of 252.57 g/mol. It is supplied as the hydrochloride salt of a 3-phenylpyrrolidine scaffold, bearing a 2,3-dichloro substitution pattern on the pendant phenyl ring.

Molecular Formula C10H12Cl3N
Molecular Weight 252.6 g/mol
CAS No. 1956386-37-0
Cat. No. B1531892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,3-Dichlorophenyl)pyrrolidine hydrochloride
CAS1956386-37-0
Molecular FormulaC10H12Cl3N
Molecular Weight252.6 g/mol
Structural Identifiers
SMILESC1CNCC1C2=C(C(=CC=C2)Cl)Cl.Cl
InChIInChI=1S/C10H11Cl2N.ClH/c11-9-3-1-2-8(10(9)12)7-4-5-13-6-7;/h1-3,7,13H,4-6H2;1H
InChIKeyPSKGQFUQOPRQRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,3-Dichlorophenyl)pyrrolidine hydrochloride (CAS 1956386-37-0): Chemical Class, Physicochemical Identity, and Research Grade Specifications


3-(2,3-Dichlorophenyl)pyrrolidine hydrochloride (CAS 1956386-37-0) is a pyrrolidine derivative with the molecular formula C10H12Cl3N and a molecular weight of 252.57 g/mol [1]. It is supplied as the hydrochloride salt of a 3-phenylpyrrolidine scaffold, bearing a 2,3-dichloro substitution pattern on the pendant phenyl ring . This compound is primarily cataloged as a research chemical building block and synthetic intermediate, with a standard vendor purity specification of 95% . Its computed physicochemical profile—including a consensus Log Po/w of 2.89 and a topological polar surface area (TPSA) of 12.03 Ų—places it within drug-like chemical space, and it is predicted to exhibit high gastrointestinal absorption and blood-brain barrier permeability . Several patents encompassing disubstituted phenylpyrrolidines as modulators of cortical catecholaminergic neurotransmission provide the primary intellectual property context for this compound class [2].

Why Generic Substitution of 3-(2,3-Dichlorophenyl)pyrrolidine hydrochloride with Regioisomeric Analogs Fails


The 2,3-dichlorophenyl substitution pattern on the pyrrolidine scaffold is not interchangeable with other dichloro regioisomers (e.g., 3,4- or 2,4-dichloro) for critical research applications. Although computed consensus Log Po/w values appear identical across regioisomers when calculated by some algorithms (2.89 for both the 2,3- and 3,4-dichloro variants), alternative computational methods reveal significant differences in predicted LogP, with the 3,4-isomer reported at LogP 4.20 versus the 2,3-isomer's XLOGP3 value of 3.73 . More fundamentally, the ortho-chloro substituent in the 2,3-pattern introduces a unique steric and electronic environment adjacent to the pyrrolidine attachment point, altering the dihedral angle between the aromatic and heterocyclic rings and thereby modulating the presentation of key pharmacophoric elements to biological targets [1]. In patent families such as US8188301 and EP2155669B1, which claim disubstituted phenylpyrrolidines for CNS disorders, the specific substitution pattern is a critical determinant of pharmacological activity, meaning that generic interchange of regioisomers cannot be assumed to preserve biological function [2].

3-(2,3-Dichlorophenyl)pyrrolidine hydrochloride: Quantitative Comparative Evidence Against Closest Analogs


Regioisomeric Differentiation: 2,3- vs. 3,4-Dichloro Substitution—Predicted Lipophilicity and Electronic Disparity

The 2,3-dichlorophenyl substitution pattern confers distinct physicochemical properties compared to the 3,4-dichloro regioisomer. Although consensus Log Po/w values are algorithmically averaged to 2.89 for both compounds, individual computational methods reveal divergence: the XLOGP3 atomistic method calculates a LogP of 3.73 for the 2,3-isomer, while the 3,4-isomer is reported with a LogP of 4.20 on Chemsrc . The ortho-chlorine in the 2,3-pattern introduces steric hindrance that restricts rotation about the aryl-pyrrolidine bond, potentially altering the conformational ensemble accessible to the molecule compared to the 3,4-isomer, where both chlorine atoms are distal to the attachment point [1].

Medicinal Chemistry Structure-Activity Relationship Physicochemical Profiling

Solubility and Drug-Likeness Profile: 2,3-Dichloro Isomer vs. Unsubstituted 3-Phenylpyrrolidine

Introduction of the 2,3-dichloro substitution substantially alters the physicochemical profile relative to the unsubstituted parent 3-phenylpyrrolidine. The target compound exhibits an ESOL Log S of -4.01 (moderately soluble, 0.025 mg/mL), representing a significant decrease in aqueous solubility compared to 3-phenylpyrrolidine, which is predicted to be more soluble based on its lower LogP (1.67–2.09) . The consensus Log Po/w increases from approximately 1.67 for 3-phenylpyrrolidine to 2.89 for the 2,3-dichloro derivative, reflecting the lipophilicity-enhancing effect of the dichloro substitution . Both compounds comply with Lipinski's Rule of Five, but the dichlorinated analog is predicted to be a P-glycoprotein substrate, which the parent compound may not be .

Preformulation Drug Design Solubility

Vendor Batch-to-Batch Quality Assurance: Validated Purity and Analytical Characterization

The target compound is commercially available at a standardized purity of 95% from multiple vendors, including Bidepharm (BD434730) and Fluorochem (F053657), with batch-specific analytical documentation . Bidepharm provides batch-level quality control reports including NMR, HPLC, and GC analyses, enabling researchers to verify structural identity and purity upon procurement . In contrast, several positional isomer comparators, such as 3-(2,4-dichlorophenyl)pyrrolidine, are less broadly stocked and may have lower vendor-reported purity specifications or lack the same depth of batch-specific analytical characterization . The hydrochloride salt form further ensures consistent handling—solid, stable at room temperature in sealed, dry conditions—compared to free-base liquid regioisomers (e.g., 3-(3,4-dichlorophenyl)pyrrolidine free base, reported as a yellow to brown liquid with density 1.3±0.1 g/cm³) [1].

Quality Control Analytical Chemistry Procurement

Patent Family Context: Scope of Disubstituted Phenylpyrrolidines in CNS Modulation

3-(2,3-Dichlorophenyl)pyrrolidine falls within the claimed chemical space of patent families US8188301 and EP2155669B1, which specifically protect 3-(disubstituted aryl)-pyrrolidines as modulators of cortical catecholaminergic neurotransmission for the treatment of CNS disorders including schizophrenia, ADHD, and anxiety [1][2]. These patents explicitly enumerate 3-(3,4-difluorophenyl)pyrrolidine and 3-(3,4-dichlorophenyl)pyrrolidine among their exemplified compounds, establishing the 3-aryl-pyrrolidine scaffold—including the 2,3-dichloro substitution pattern—as a privileged chemotype for dopaminergic and noradrenergic modulation [3]. Prior SAR studies on 3-phenylpyrrolidines have demonstrated that aryl substitution pattern critically influences D1 and D2 receptor binding affinity, with dichloro-substituted variants predicted to exhibit altered selectivity profiles relative to mono-substituted or unsubstituted analogs [4].

Intellectual Property CNS Drug Discovery Catecholamine Modulation

Predicted ADME Differentiation: Blood-Brain Barrier Permeability and CYP Inhibition Profile

SwissADME predictions for the target compound indicate high gastrointestinal absorption and blood-brain barrier (BBB) permeability, consistent with its consensus Log Po/w of 2.89 and TPSA of 12.03 Ų . Within the BOILED-Egg model, the compound occupies the yolk region (BBB permeant), a property relevant to CNS applications. The compound is predicted to be a P-glycoprotein substrate and a CYP1A2 and CYP2D6 inhibitor, but not a CYP2C19, CYP2C9, or CYP3A4 inhibitor . This CYP inhibition profile distinguishes it from other pyrrolidine derivatives: for instance, (R)-3-(3,4-dichlorophenyl)pyrrolidine hydrochloride has been reported as a potential CYP2D6 inhibitor, but comprehensive CYP panel data for the 3,4-isomer are not uniformly available, making the 2,3-isomer's predicted profile a differentiator for metabolism-sensitive assay design .

ADME Blood-Brain Barrier Drug Metabolism

Optimal Research and Procurement Scenarios for 3-(2,3-Dichlorophenyl)pyrrolidine hydrochloride (CAS 1956386-37-0)


SAR Exploration of 3-Aryl Pyrrolidine Dopamine Receptor Modulators

For medicinal chemistry teams conducting structure-activity relationship studies on 3-phenylpyrrolidine-based dopamine receptor ligands, the 2,3-dichloro isomer provides a distinct data point in the halogen substitution matrix. Prior work on 3-phenylpyrrolidines has established that aryl substitution pattern modulates D1/D2 selectivity [1]. The unique ortho-chloro substitution adjacent to the pyrrolidine attachment point creates conformational constraints not present in the 3,4-dichloro or 2,4-dichloro regioisomers, enabling researchers to probe steric and electronic contributions to receptor binding [2]. Procurement of this specific regioisomer, rather than a generic 'dichlorophenyl pyrrolidine,' is essential for generating interpretable SAR data.

CNS Drug Discovery Programs Targeting Catecholaminergic Pathways

The compound falls within the claimed chemical space of US8188301 and EP2155669B1, which protect disubstituted phenylpyrrolidines as modulators of cortical dopamine and norepinephrine levels [3]. Research groups investigating novel treatments for schizophrenia, ADHD, or anxiety disorders can employ this compound as a tool to explore the 2,3-dichloro pharmacophore, which is structurally differentiated from the more commonly cited 3,4-difluoro and 3,4-dichloro exemplars in these patents [4]. The predicted BBB permeability and high GI absorption support its use in both in vitro CNS target engagement assays and in vivo behavioral models.

Chemical Biology Probe Development Requiring Defined Physicochemical Properties

For chemical biology applications requiring a lipophilic, BBB-permeable small molecule with a basic amine handle for further functionalization, the hydrochloride salt of 3-(2,3-dichlorophenyl)pyrrolidine offers significant advantages over the free-base liquid form of the 3,4-isomer [5]. The solid salt form enables precise weighing for quantitative biology experiments, while the secondary amine provides a synthetic handle for N-alkylation, acylation, or sulfonylation to generate diverse compound libraries. The batch-specific QC documentation (NMR, HPLC, GC) supports reproducible data generation across independent experiments .

In Vitro ADME and Metabolic Stability Profiling Studies

The predicted CYP inhibition profile—CYP1A2 and CYP2D6 positive, CYP2C19/2C9/3A4 negative—makes this compound a suitable probe for studying CYP2D6-mediated metabolism in human liver microsome or hepatocyte assays . Its distinct CYP interaction fingerprint compared to the 3,4-dichloro regioisomer (which may lack CYP1A2 inhibition) allows researchers to isolate the contribution of the 2,3-dichloro substitution pattern to metabolic stability and drug-drug interaction potential, without confounding by broader CYP inhibitory activity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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